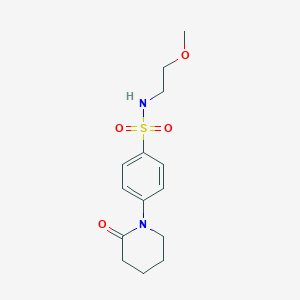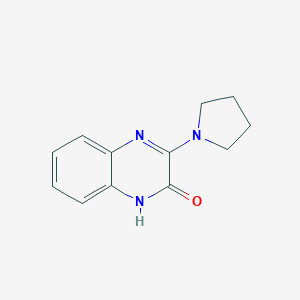![molecular formula C18H14N2S B253887 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile](/img/structure/B253887.png)
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is an organic compound that features a quinoline moiety linked to a benzonitrile group via a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-methylquinoline-2-thiol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-methylquinoline-2-thiol reacts with 4-chloromethylbenzonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known to interact with DNA and enzymes, suggesting potential mechanisms involving DNA intercalation or enzyme inhibition .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Investigated for their pharmacological properties.
Uniqueness
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is unique due to its specific combination of a quinoline moiety and a benzonitrile group linked via a thioether linkage. This structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
属性
分子式 |
C18H14N2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3 |
InChI 键 |
TTYMQKTYCZLQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)

![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![2-(4-METHOXYPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B253831.png)
![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
![2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B253835.png)
